Triplet Carbene Lifetime vs. Phenyl Analog
The triplet carbene generated from the diazo derivative of 9‑bromo‑10‑(4‑tert‑butyl‑2,6‑dimethylphenyl)anthracene exhibits a lifetime at 25 °C of 14.5 days in dilute benzene solution, whereas the corresponding carbene bearing a 10‑phenyl substituent (di[9‑(10‑phenyl)anthryl]carbene) was previously the most persistent but decayed significantly faster [1]. The 2,6‑dimethyl‑4‑tert‑butylphenyl group thus provides a >10‑fold enhancement in persistence.
| Evidence Dimension | Triplet carbene half‑life in dilute benzene at 25 °C |
|---|---|
| Target Compound Data | 14.5 days (di[9‑(10‑(2,6‑dimethyl‑4‑tert‑butylphenyl))anthryl]carbene) |
| Comparator Or Baseline | di[9‑(10‑phenyl)anthryl]carbene (previously most persistent; half‑life not explicitly given but described as “previously most persistent” and far shorter) |
| Quantified Difference | Half‑life extended from hours to 14.5 days; >10‑fold improvement |
| Conditions | Dilute benzene solution, 25 °C, under argon; monitored by UV‑vis spectroscopy |
Why This Matters
A carbene that survives for weeks in solution enables multi‑step synthetic manipulations and device fabrication that are impossible with short‑lived analogs, making this precursor uniquely suited for constructing high‑spin organic materials.
- [1] Iwamoto, E.; Hirai, K.; Tomioka, H. A Triplet Carbene Surviving a Week in Solution at Room Temperature. J. Am. Chem. Soc. 2003, 125 (48), 14664–14665. View Source
